molecular formula C12H11F3O3 B13594344 1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13594344
M. Wt: 260.21 g/mol
InChI Key: WBJWWWBXRXADDZ-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group modifications. One common method is the reaction of 4-methoxy-3-(trifluoromethyl)styrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 1-(4-Hydroxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid.

    Reduction: Formation of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-methanol.

    Substitution: Formation of derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(3-Trifluoromethylphenyl)cyclopropane-1-carboxylic acid: Lacks the methoxy group, affecting its reactivity and interactions.

    1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H11F3O3/c1-18-9-3-2-7(6-8(9)12(13,14)15)11(4-5-11)10(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)

InChI Key

WBJWWWBXRXADDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C(=O)O)C(F)(F)F

Origin of Product

United States

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